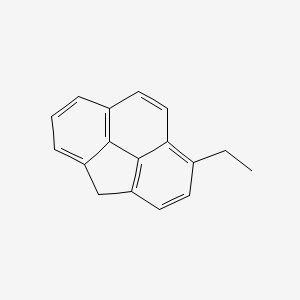
4H-Cyclopenta(def)phenanthrene, ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-4H-cyclopenta(def)phenanthrene is a polycyclic aromatic hydrocarbon with a unique structure that makes it a valuable compound in various scientific and industrial applications. This compound is known for its stability and photoactive properties, making it a significant building block in the production of organic electronic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl-4H-cyclopenta(def)phenanthrene can be synthesized through a multi-step process starting from pyrene. The key steps involve the ring contraction of pyrene-4,5-dione to oxo-4H-cyclopenta(def)phenanthrene, followed by the reduction of oxo-4H-cyclopenta(def)phenanthrene to 4H-cyclopenta(def)phenanthrene . The ethylation of 4H-cyclopenta(def)phenanthrene can be achieved using ethyl halides under basic conditions .
Industrial Production Methods
Industrial production of ethyl-4H-cyclopenta(def)phenanthrene involves similar synthetic routes but on a larger scale. The process is optimized to use non-hazardous reagents and efficient purification methods to ensure the compound is produced in useful quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-4H-cyclopenta(def)phenanthrene undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, sodium borohydride, and various acids for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives with nitro or halogen groups .
Wissenschaftliche Forschungsanwendungen
Ethyl-4H-cyclopenta(def)phenanthrene has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its photoactive properties.
Photovoltaic Devices: The compound is utilized in dye-sensitized solar cells and other photovoltaic devices for its low band gap and superior qualities.
Polymer Chemistry: It serves as a building block in the synthesis of photoactive polymers, which are used in various electronic applications.
Wirkmechanismus
The mechanism by which ethyl-4H-cyclopenta(def)phenanthrene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions that result in the emission of light, making it useful in OLEDs and other photoactive applications . The molecular targets and pathways involved include the excitation of electrons and the subsequent emission of photons .
Vergleich Mit ähnlichen Verbindungen
Ethyl-4H-cyclopenta(def)phenanthrene is unique due to its specific structure and photoactive properties. Similar compounds include:
4H-cyclopenta(def)phenanthrene: The parent compound without the ethyl group, used in similar applications.
Benzo[def]fluorene: Another polycyclic aromatic hydrocarbon with similar electronic properties.
Phenanthrene derivatives: Various derivatives of phenanthrene that exhibit similar stability and electronic properties.
Ethyl-4H-cyclopenta(def)phenanthrene stands out due to its enhanced stability and specific electronic properties, making it a preferred choice in certain applications .
Eigenschaften
CAS-Nummer |
65319-51-9 |
|---|---|
Molekularformel |
C17H14 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
4-ethyltetracyclo[10.2.1.05,14.08,13]pentadeca-1(14),2,4,6,8(13),9,11-heptaene |
InChI |
InChI=1S/C17H14/c1-2-11-6-7-14-10-13-5-3-4-12-8-9-15(11)17(14)16(12)13/h3-9H,2,10H2,1H3 |
InChI-Schlüssel |
RROTVRKFMUQOHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC3=C4C2=C(CC4=CC=C3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


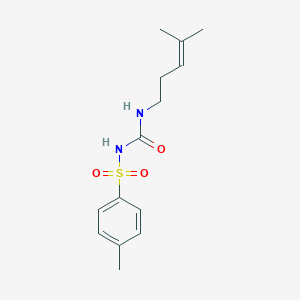
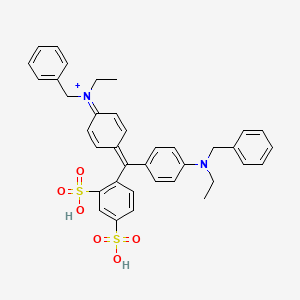
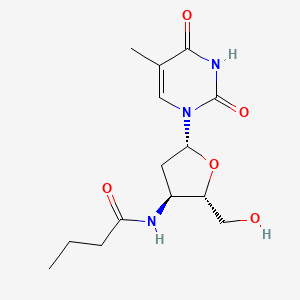
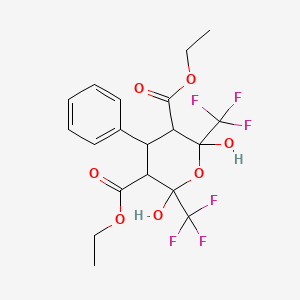
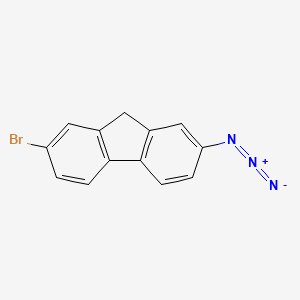


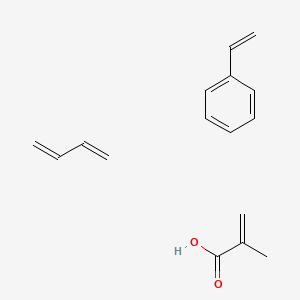

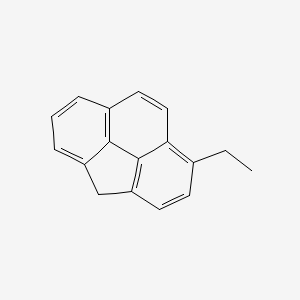
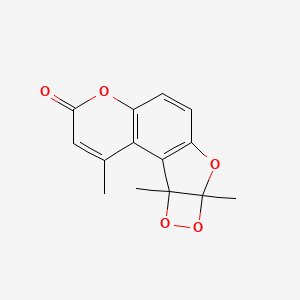
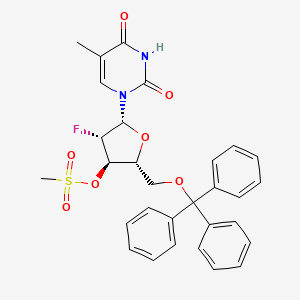
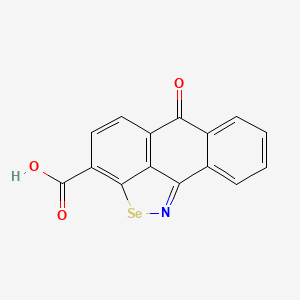
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
